molecular formula C15H21NO2 B13918581 Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate

Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate

Cat. No.: B13918581
M. Wt: 247.33 g/mol
InChI Key: LMJLDGSNUISHSJ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropyl ring, a benzyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate typically involves the reaction of benzylamine with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with a similar functional group but lacking the cyclopropyl and benzyl groups.

    Benzyl acetate: Contains a benzyl group but lacks the cyclopropyl ring and amine functionality.

    Cyclopropylamine derivatives: Compounds with a cyclopropyl ring and amine group but different ester functionalities.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 2-[1-[benzyl(methyl)amino]cyclopropyl]acetate

InChI

InChI=1S/C15H21NO2/c1-3-18-14(17)11-15(9-10-15)16(2)12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

LMJLDGSNUISHSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC1)N(C)CC2=CC=CC=C2

Origin of Product

United States

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